Triple-Negative Breast Cancer
Triple-Negative Breast Cancer
Triple-negative breast cancer
ICD: C50.919Ontology ID: DOID:0060079
Description
Triple-negative breast cancer (TNBC) is a subtype of breast cancer characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2) overexpression. This lack of these three common receptors means TNBC does not respond to hormone therapy or HER2-targeted therapies. It tends to be more aggressive, has a higher recurrence rate, and often affects younger women or those with BRCA1 mutations. Treatment primarily involves chemotherapy, surgery, and radiation.
Treatment Compounds
Treatment Compounds
List of compounds for treating this disease
BCL2
基因: BCL2Other
STAT3
基因: STAT3Transcription Factor
PIK3CA
基因: PIK3CAEnzyme
MMP9
基因: MMP9Enzyme
TP53
基因: TP53Transcription Factor
NFKB1
基因: NFKB1Transcription Factor
AKT1
基因: AKT1Enzyme
EGFR
基因: EGFRReceptor
CASP3
基因: CASP3Enzyme
CCND1
基因: CCND1
MET
基因: MET
VEGFR2
基因: VEGFR2
PDGFR
基因: PDGFR
FGFR1
基因: FGFR1
Janus Kinase 1
基因: JAK1酶
Transforming Growth Factor Beta Receptor
基因: TGFBR1受体激酶
Src Homology 2 Domain-Containing Phosphatase 2
基因: PTPN11蛋白酪氨酸磷酸酶
其他治疗化合物
直接关联的治疗化合物,作用靶点尚未明确
Statistics
Treatment Compounds3
Metadata
Created At2/2/2026
Updated At2/12/2026


